5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol: is an organic compound characterized by the presence of a fluorine atom, hydroxyl group, and formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-5-hydroxyphenylboronic acid.
Formylation: The formylation of 3-fluoro-5-hydroxyphenylboronic acid is achieved using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters precisely.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol can undergo oxidation to form corresponding quinones.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Materials Science: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 3-Fluoro-5-hydroxyphenylboronic acid
- 5-Fluoro-2-hydroxybenzaldehyde
- 3-Fluoro-4-hydroxybenzaldehyde
Comparison:
- Uniqueness: 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a hydroxyl group on the same phenyl ring, which imparts distinct chemical reactivity and biological activity.
- Structural Differences: Compared to similar compounds, the specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-3-10(4-12(16)6-11)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMUNTIKXNQAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685104 |
Source
|
Record name | 3'-Fluoro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-60-8 |
Source
|
Record name | 3'-Fluoro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.